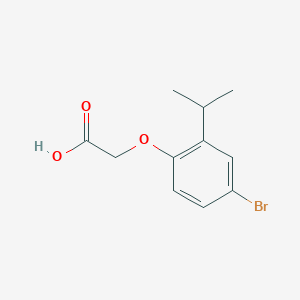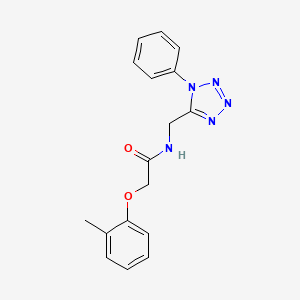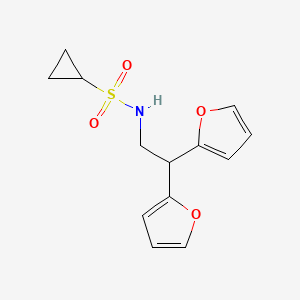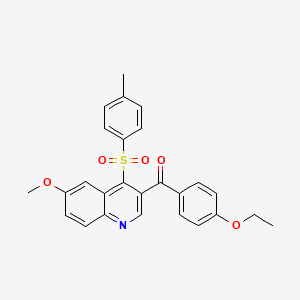
(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone, also known as EMQMCM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone exerts its biological effects through its interactions with proteins and enzymes. Specifically, this compound has been shown to bind to the active site of various enzymes, inhibiting their activity. This mechanism of action is similar to that of other small molecule inhibitors, such as drugs used in chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In biochemistry, this compound has been shown to modulate the activity of enzymes, which can affect various biological processes. In materials science, this compound has been shown to have good solubility and stability, making it a promising material for use in organic electronics and optoelectronics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone has several advantages for lab experiments, including its ease of synthesis, relatively low cost, and ability to inhibit the activity of enzymes. However, this compound also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for (4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone research, including its further investigation as a potential anti-cancer agent, its use in the development of new enzyme inhibitors, and its application in organic electronics and optoelectronics. Additionally, further studies on the toxicity and solubility of this compound are needed to fully understand its potential uses and limitations.
Métodos De Síntesis
(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone is synthesized through a multi-step process that involves the reaction of 6-methoxy-4-tosylquinoline-3-carbaldehyde with ethyl 4-bromoacetate in the presence of a base. The resulting intermediate is then treated with sodium borohydride to yield the final product, this compound.
Aplicaciones Científicas De Investigación
(4-Ethoxyphenyl)(6-methoxy-4-tosylquinolin-3-yl)methanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been studied for its interactions with proteins and enzymes, which can provide insights into the mechanisms of various biological processes. In materials science, this compound has been explored for its potential use in organic electronics and optoelectronics.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-[6-methoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5S/c1-4-32-19-9-7-18(8-10-19)25(28)23-16-27-24-14-11-20(31-3)15-22(24)26(23)33(29,30)21-12-5-17(2)6-13-21/h5-16H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFUYAIHTXAWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Amino-4-(benzenesulfonyl)-5-(3-chloroanilino)thiophen-2-yl]-(4-fluorophenyl)methanone](/img/structure/B2491529.png)
![N-(4-acetylphenyl)-2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2491530.png)
![{[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2491531.png)
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2491532.png)
![1-(1,3-dimethyl-1H-pyrazolo[3,4-c]pyridin-7-yl)-N-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B2491533.png)
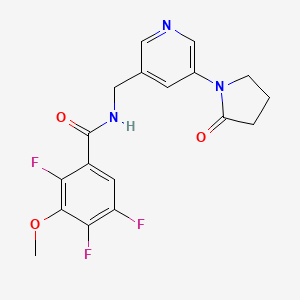
![N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491538.png)
